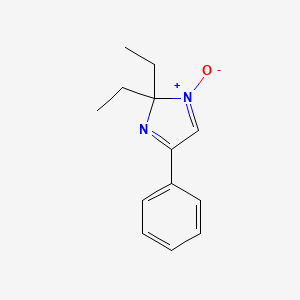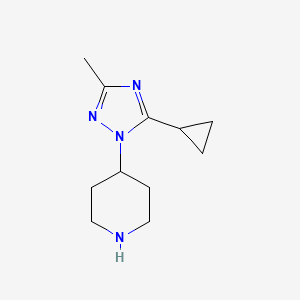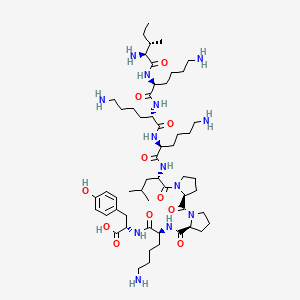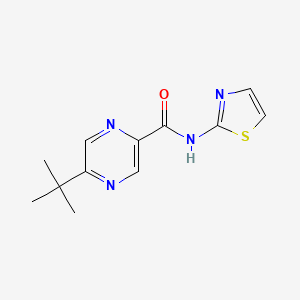
2,2-Diethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of diethyl and phenyl substituents, as well as a keto group at the first position. Imidazoles are known for their versatility and are utilized in various applications, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles. For instance, the reaction of amido-nitriles with nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization, can yield the desired imidazole . The reaction conditions are typically mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of imidazoles often involves large-scale synthesis using efficient and cost-effective methods. The regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their wide range of applications . Industrial methods may include continuous flow processes and the use of advanced catalytic systems to enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2,2-Diethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced imidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring or phenyl substituent.
Scientific Research Applications
2,2-Diethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Diethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole: Similar structure with methyl substituents instead of ethyl.
1,3-Diazole: A simpler imidazole derivative with no substituents.
Uniqueness
2,2-Diethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of diethyl and phenyl groups, along with the keto functionality, provides distinct properties compared to other imidazole derivatives .
Properties
CAS No. |
918447-74-2 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2,2-diethyl-1-oxido-4-phenylimidazol-1-ium |
InChI |
InChI=1S/C13H16N2O/c1-3-13(4-2)14-12(10-15(13)16)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
InChI Key |
SZASYJWIZWAGPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(N=C(C=[N+]1[O-])C2=CC=CC=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane](/img/structure/B12605466.png)

![N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide](/img/structure/B12605477.png)
![N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide](/img/structure/B12605482.png)
![Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12605485.png)

![Methyl 5-[4-(Benzyloxy)phenyl]nicotinate](/img/structure/B12605496.png)
![Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]-](/img/structure/B12605506.png)
![Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone](/img/structure/B12605510.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B12605515.png)
![1H-Pyrazolo[4,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-thienylsulfonyl)-](/img/structure/B12605523.png)



